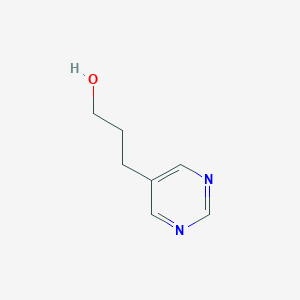
(S)-4-Mercapto-2-pyrrolidinone
Descripción general
Descripción
(S)-4-Mercapto-2-pyrrolidinone, also known as S-Mercapto-2-pyrrolidone, is a sulfur-containing compound that has various applications in the field of chemistry and biology. This compound has a unique structure that makes it an important building block for the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-Mercapto-2-pyrrolidinone is not fully understood. However, it is believed that the sulfur atom in the compound plays a key role in its biological activity. The compound has been shown to interact with various enzymes and proteins, including glutathione, which is an important antioxidant in the body.
Biochemical and Physiological Effects:
(S)-4-Mercapto-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, the compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. (S)-4-Mercapto-2-pyrrolidinone has also been shown to have anti-cancer properties, which may make it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (S)-4-Mercapto-2-pyrrolidinone is its versatility. The compound can be used as a chiral auxiliary, a ligand, and a building block for the synthesis of various compounds. In addition, (S)-4-Mercapto-2-pyrrolidinone has been shown to have various biological activities, which make it an interesting compound for biological studies. However, one of the limitations of (S)-4-Mercapto-2-pyrrolidinone is its low solubility in water, which may make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for the study of (S)-4-Mercapto-2-pyrrolidinone. One area of research could be the development of new synthetic methods for the compound, which could improve the yield and purity of the product. Another area of research could be the investigation of the compound's biological activities in more detail, including its mechanism of action and potential therapeutic applications. In addition, the development of new derivatives of (S)-4-Mercapto-2-pyrrolidinone could lead to the discovery of new compounds with interesting properties.
Métodos De Síntesis
(S)-4-Mercapto-2-pyrrolidinone can be synthesized by various methods. One of the most common methods is the reaction of L-cysteine with 1,2-dichloroethane in the presence of a base. Another method involves the reaction of L-cysteine with acetic anhydride in the presence of a base. The yield of the product varies depending on the reaction conditions, but typically ranges from 50% to 80%.
Aplicaciones Científicas De Investigación
(S)-4-Mercapto-2-pyrrolidinone has been extensively studied for its various applications in the field of chemistry and biology. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in metal-catalyzed reactions, and as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, (S)-4-Mercapto-2-pyrrolidinone has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Propiedades
IUPAC Name |
(4S)-4-sulfanylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPGJBZLCMARV-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440611 | |
| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Mercapto-2-pyrrolidinone | |
CAS RN |
184759-58-8 | |
| Record name | 4-Mercapto-2-pyrrolidinone, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184759588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MERCAPTO-2-PYRROLIDINONE, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8OK8YDO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)








